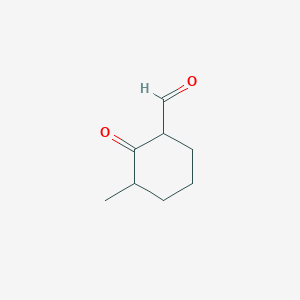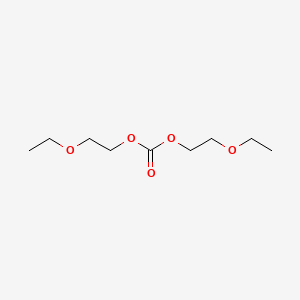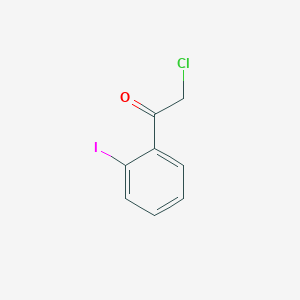
Ethyl 2-(aminomethyl)-5-methylhexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(aminomethyl)-5-methylhexanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a 2-(aminomethyl)-5-methylhexanoate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(aminomethyl)-5-methylhexanoate typically involves the esterification of 2-(aminomethyl)-5-methylhexanoic acid with ethanol in the presence of an acid catalyst. One common method is to react the acid with ethanol in the presence of sulfuric acid or hydrochloric acid as a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of catalysts such as trimethylchlorosilane in methanol has also been reported to be effective for the esterification process .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(aminomethyl)-5-methylhexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: 2-(aminomethyl)-5-methylhexanoic acid.
Reduction: 2-(aminomethyl)-5-methylhexanol.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 2-(aminomethyl)-5-methylhexanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.
Mecanismo De Acción
The mechanism of action of ethyl 2-(aminomethyl)-5-methylhexanoate involves its interaction with specific molecular targets. The ester group can be hydrolyzed by esterases to release the active 2-(aminomethyl)-5-methylhexanoic acid, which can then participate in various biochemical pathways. The aminomethyl group can interact with enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparación Con Compuestos Similares
Ethyl 2-(aminomethyl)-5-methylhexanoate can be compared with other similar compounds such as:
Ethyl 2-(aminomethyl)-5-hydroxyhexanoate: This compound has a hydroxyl group instead of a methyl group, which can lead to different reactivity and biological activity.
Ethyl 2-(aminomethyl)-5-ethylhexanoate: The presence of an ethyl group instead of a methyl group can affect the compound’s steric properties and interactions with molecular targets.
Conclusion
This compound is a versatile compound with a wide range of applications in various fields. Its unique structure allows it to participate in diverse chemical reactions and interact with biological targets, making it a valuable tool in scientific research and industrial applications.
Propiedades
Fórmula molecular |
C10H21NO2 |
|---|---|
Peso molecular |
187.28 g/mol |
Nombre IUPAC |
ethyl 2-(aminomethyl)-5-methylhexanoate |
InChI |
InChI=1S/C10H21NO2/c1-4-13-10(12)9(7-11)6-5-8(2)3/h8-9H,4-7,11H2,1-3H3 |
Clave InChI |
FVINHLIFUPIAMI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CCC(C)C)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


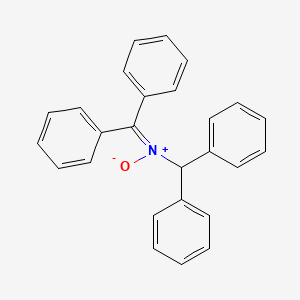

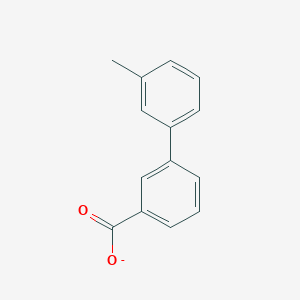
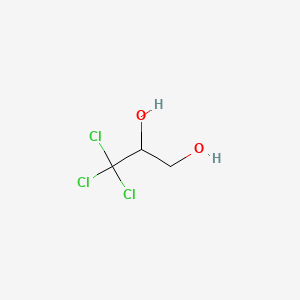

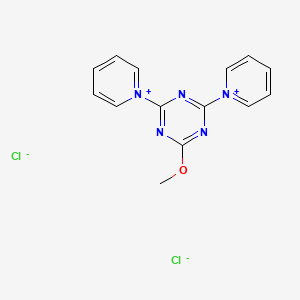
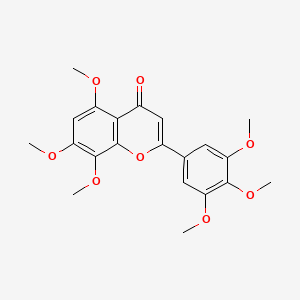
![Benzo[6,7]indazolo[2,3,4-fgh]naphtho[2,3-a]phenazine](/img/structure/B14749294.png)
![1-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)ethan-1-one](/img/structure/B14749307.png)

